Mycobacillin

Übersicht

Beschreibung

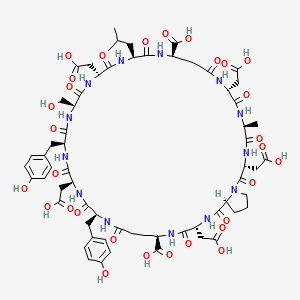

Mycobacillin, also known as this compound, is a cyclic polypeptide antibiotic isolated from the culture filtrates of Bacillus subtilis. It has a molecular formula of C65H85N13O30 and a molecular weight of 1528.4395. This compound is known for its antifungal properties and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mycobacillin involves the fermentation of Bacillus subtilis. The culture filtrate is subjected to various purification processes to isolate the compound. The specific reaction conditions and synthetic routes are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process. Bacillus subtilis is cultured in large bioreactors, and the compound is extracted and purified using advanced chromatographic techniques. The production process is optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Mycobacillin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Mechanism of Action

Mycobacillin exhibits potent antifungal activity against various fungi, particularly Aspergillus niger. The compound is known to bind to ATP transporters on the plasma membrane of fungal cells, leading to excessive ATP release and subsequent energy starvation of the cells . This mechanism has been confirmed through studies showing that resistant mutants of Aspergillus niger displayed altered lipid compositions and membrane fluidity when exposed to this compound, which inhibited ATP release at concentrations below the minimum inhibitory concentration (MIC) .

Case Studies

- Inhibition of Aspergillus niger : Research demonstrated that this compound effectively inhibited the growth of Aspergillus niger at a concentration of 20 µg/mL. The study highlighted the compound's potential as a biocontrol agent in agricultural settings to combat fungal pathogens .

- Resistance Mechanisms : Investigations into resistant strains of Aspergillus niger revealed that these strains had significant differences in lipid composition and membrane properties compared to sensitive strains. This information is crucial for understanding how this compound can be effectively utilized against resistant fungal strains .

Agricultural Applications

This compound's antifungal properties make it a valuable candidate for use in agriculture as a natural pesticide. Its ability to inhibit fungal pathogens can help reduce reliance on synthetic fungicides, promoting sustainable agricultural practices.

Research Findings

Studies have indicated that this compound can be used to enhance plant health by controlling fungal diseases, thereby improving crop yields. The compound's efficacy in field trials has shown promising results, particularly in controlling soil-borne pathogens .

Medical Applications

While primarily recognized for its antifungal properties, this compound also presents potential applications in medical settings, particularly in treating fungal infections that are resistant to conventional antifungals.

Clinical Insights

- Fungal Infections : this compound's unique mechanism of action offers a novel approach to treating infections caused by drug-resistant fungi. Its ability to induce energy depletion in fungal cells could be exploited in developing new antifungal therapies .

- Combination Therapies : Research suggests that combining this compound with other antifungal agents may enhance therapeutic efficacy against resistant strains. This approach could lead to more effective treatment regimens for patients suffering from chronic fungal infections .

Biocontrol Agent

This compound's application as a biocontrol agent extends beyond agriculture; it can also be utilized in food preservation and safety.

Food Safety Applications

The compound has shown effectiveness against spoilage fungi in food products, potentially extending shelf life and reducing food waste. Studies indicate that this compound can inhibit the growth of spoilage organisms in various food matrices, making it a candidate for natural food preservatives .

Wirkmechanismus

Mycobacillin exerts its effects by disrupting the cell membrane of fungal cells. It binds to specific molecular targets within the membrane, leading to increased permeability and cell lysis. The exact molecular pathways involved in this process are still under investigation, but it is known to target key components of the fungal cell membrane.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gramicidin: Another cyclic polypeptide antibiotic with similar antifungal properties.

Polymyxin: A cyclic peptide antibiotic that targets bacterial cell membranes.

Bacitracin: A cyclic polypeptide antibiotic used to treat bacterial infections.

Uniqueness

Mycobacillin is unique in its specific antifungal activity and its ability to disrupt fungal cell membranes. Unlike other similar compounds, it has a distinct molecular structure and specific targets within the fungal cell membrane, making it a valuable tool in scientific research and potential therapeutic applications.

Biologische Aktivität

Mycobacillin is a cyclic peptide antibiotic produced by the bacterium Bacillus subtilis, known for its antifungal properties. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial spectrum, and biosynthetic pathways, supported by relevant case studies and research findings.

Overview of this compound

This compound consists of 13 amino acid residues derived from seven different amino acids, showcasing a unique structure that contributes to its biological activity. The compound has been primarily studied for its antifungal effects against various pathogens, including dermatophytes and plant pathogens .

The mechanism by which this compound exerts its antimicrobial effects involves interaction with the target cell membranes of fungi and bacteria. Studies indicate that this compound disrupts membrane integrity, leading to cell lysis and death. In particular, resistant mutants of target organisms exhibit altered lipid compositions and membrane fluidity, suggesting that this compound's action is closely tied to membrane properties .

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against various microbial species. Below is a summary of its Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 1.0 |

| Aspergillus niger | 2.5 |

| Microsporum canis | 0.5 |

| Trichophyton mentagrophytes | 1.0 |

| Staphylococcus aureus | 0.25 |

These values indicate that this compound is particularly effective against dermatophytes and some Gram-positive bacteria .

Biosynthesis of this compound

The biosynthetic pathway of this compound involves several enzymatic steps, primarily occurring in Bacillus subtilis. Research has identified key enzymes responsible for the synthesis of this compound, with specific mutants showing deficiencies in certain enzyme fractions essential for the production of this antibiotic . The pentapeptide Pro→Asp→Glu→Tyr→Asp has been implicated as an intermediate in this biosynthetic pathway .

Case Studies

- Antifungal Efficacy Against Dermatophytes : A study demonstrated that this compound effectively inhibited the growth of dermatophytes in vitro, with significant reductions in colony-forming units observed at MIC levels as low as 0.5 µg/mL. This suggests potential applications in treating fungal infections in clinical settings.

- Mechanistic Insights from Resistant Mutants : Research utilizing resistant mutants has provided insight into the action mechanism of this compound, revealing alterations in lipid composition and membrane fluidity that contribute to resistance. This highlights the importance of membrane integrity in susceptibility to this compound .

- Production Optimization : Investigations into optimizing conditions for this compound production have shown that variations in nutrient availability significantly affect yield. Enhanced production was observed under specific growth conditions, indicating potential industrial applications for producing this antibiotic on a larger scale .

Eigenschaften

IUPAC Name |

(3R,6S,9R,14R,17S,20R,23S,26S,29S,32S,37R,40R,43S)-3,9,20,29,40-pentakis(carboxymethyl)-23-(hydroxymethyl)-26,32-bis[(4-hydroxyphenyl)methyl]-6-methyl-17-(2-methylpropyl)-2,5,8,11,16,19,22,25,28,31,34,39,42-tridecaoxo-1,4,7,10,15,18,21,24,27,30,33,38,41-tridecazabicyclo[41.3.0]hexatetracontane-14,37-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H85N13O30/c1-28(2)19-36-55(96)69-34(64(105)106)15-17-47(83)68-39(22-48(84)85)54(95)66-29(3)53(94)76-43(26-52(92)93)63(104)78-18-4-5-45(78)62(103)75-42(25-51(90)91)58(99)70-35(65(107)108)14-16-46(82)67-37(20-30-6-10-32(80)11-7-30)56(97)73-40(23-49(86)87)60(101)72-38(21-31-8-12-33(81)13-9-31)57(98)77-44(27-79)61(102)74-41(24-50(88)89)59(100)71-36/h6-13,28-29,34-45,79-81H,4-5,14-27H2,1-3H3,(H,66,95)(H,67,82)(H,68,83)(H,69,96)(H,70,99)(H,71,100)(H,72,101)(H,73,97)(H,74,102)(H,75,103)(H,76,94)(H,77,98)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,105,106)(H,107,108)/t29-,34+,35+,36-,37-,38-,39+,40-,41+,42+,43+,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMBOQJARKXIAL-LCLLRQAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)N1)CC(=O)O)C(=O)O)CC(C)C)CC(=O)O)CO)CC3=CC=C(C=C3)O)CC(=O)O)CC4=CC=C(C=C4)O)C(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CCC(=O)N[C@@H](C(=O)N1)CC(=O)O)C(=O)O)CC(C)C)CC(=O)O)CO)CC3=CC=C(C=C3)O)CC(=O)O)CC4=CC=C(C=C4)O)C(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H85N13O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028548 | |

| Record name | Mycobacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1528.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18524-67-9 | |

| Record name | Mycobacillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycobacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCOBACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY4W543XGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.